N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide” is a coumarin-3-carboxamide analogue . It is part of a series of compounds that have been synthesized and assessed for their ability to inhibit pancreatic lipase (PL), an enzyme that absorbs dietary fat . This compound is a yellow solid with a melting point of 352 - 355 °C .
Synthesis Analysis
The synthesis of this compound and other coumarin-3-carboxamide analogues has been described in the literature . The synthesis process involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides . The yield of this compound was reported to be 91% .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various techniques. The 1H NMR (400 MHz, CDCl3) δ values are 10.73 (s, 1H), 9.02 (s, 1H), 7.79 - 7.62 (m, 4H), 7.49 - 7.38 (m, 2H), 6.96 - 6.88 (m, 2H), 3.83 (s, 3H) .Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its synthesis. As mentioned earlier, the synthesis process involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 352 - 355 °C . The 1H NMR (400 MHz, CDCl3) δ values are 10.73 (s, 1H), 9.02 (s, 1H), 7.79 - 7.62 (m, 4H), 7.49 - 7.38 (m, 2H), 6.96 - 6.88 (m, 2H), 3.83 (s, 3H) .Mécanisme D'action
Target of Action
The primary target of this compound is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .
Mode of Action
The compound interacts with pancreatic lipase by inhibiting its activity . This interaction occurs in a competitive manner, with the compound binding to the active site of the enzyme, thereby preventing the enzyme from breaking down dietary fats . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
By inhibiting pancreatic lipase, the compound affects the lipid digestion pathway. This results in a decrease in the breakdown of dietary fats into absorbable forms, thereby reducing fat absorption in the body . The downstream effect of this is a potential reduction in obesity, given that dietary fat absorption is a key factor in weight gain .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of pancreatic lipase, leading to reduced fat digestion . On a cellular level, this could result in a decrease in the absorption of dietary fats in the intestines . The potential overall effect of this action could be a reduction in obesity, although further studies would be needed to confirm this effect .
Propriétés
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-16-8-6-13(7-9-16)19-11-15(23-28-19)12-22-20(24)17-10-14-4-2-3-5-18(14)27-21(17)25/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBPGFAQMNLLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.